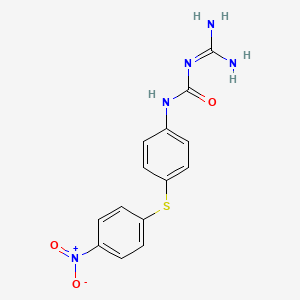
Urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)-urea, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides . One common method is the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which generates N-substituted ureas through a Hofmann rearrangement . Another approach involves the reaction of (thio)isocyanates with amines in water, which is a sustainable and chemoselective method .
Industrial Production Methods
Industrial production of urea derivatives often focuses on resource-efficient and environmentally friendly processes. For example, the use of potassium isocyanate in water without organic co-solvents has been developed for the synthesis of N-substituted ureas . This method is scalable and avoids the use of toxic volatile organic compounds (VOCs).
Chemical Reactions Analysis
Types of Reactions
Urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate for Hofmann rearrangement, potassium isocyanate for nucleophilic addition, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)- involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the survival of certain bacteria, such as Helicobacter pylori .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives, such as:
N-phenyl-N’-(2-chloroethyl)ureas: Known for their anticancer activity.
Benzoylureas: Used as tubulin ligands and inhibitors of polymerization.
3-haloacylamino benzoyl ureas: Exhibiting anticancer activity against various human tumor cell lines.
Uniqueness
Urea, 1-amidino-3-(p-((p-nitrophenyl)thio)phenyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its potential as an antimalarial agent and urease inhibitor sets it apart from other urea derivatives .
Properties
CAS No. |
20567-04-8 |
|---|---|
Molecular Formula |
C14H13N5O3S |
Molecular Weight |
331.35 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-[4-(4-nitrophenyl)sulfanylphenyl]urea |
InChI |
InChI=1S/C14H13N5O3S/c15-13(16)18-14(20)17-9-1-5-11(6-2-9)23-12-7-3-10(4-8-12)19(21)22/h1-8H,(H5,15,16,17,18,20) |
InChI Key |
ZTXKUIFTWTZGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















